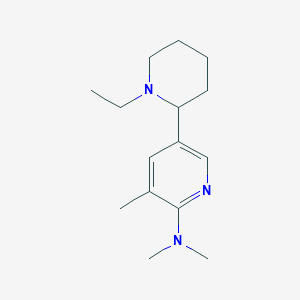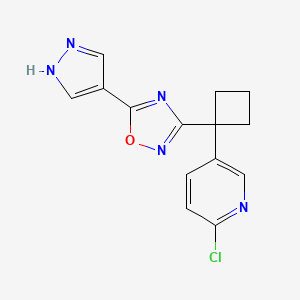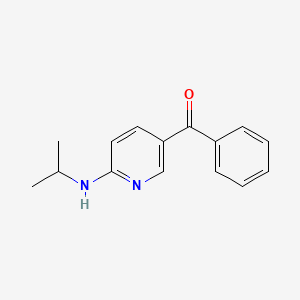
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone is a chemical compound that belongs to the class of aromatic ketones It features a pyridine ring substituted with an isopropylamino group at the 6-position and a phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone typically involves the condensation of an appropriate pyridine derivative with an isopropylamine and a phenylmethanone precursor. One common method involves the use of β-enaminones, which are prepared by the condensation of aryl/heteroaryl methyl ketones with dimethylformamide dimethylacetal (DMA-DMF) under reflux conditions . The β-enaminones are then reacted with ammonium acetate in the presence of a Lewis acid catalyst, such as CeCl3·7H2O–NaI, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridin-3-yl-methanones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper catalysis with water as the oxygen source under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Pyridin-3-yl-methanones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Phenyl(pyridin-3-yl)methanone: Lacks the isopropylamino group, making it less sterically hindered.
(6-Phenoxy-pyridin-3-yl)-phenyl-methanone: Contains a phenoxy group instead of an isopropylamino group.
Uniqueness
(6-(Isopropylamino)pyridin-3-yl)(phenyl)methanone is unique due to the presence of the isopropylamino group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity for certain enzymes or receptors, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
phenyl-[6-(propan-2-ylamino)pyridin-3-yl]methanone |
InChI |
InChI=1S/C15H16N2O/c1-11(2)17-14-9-8-13(10-16-14)15(18)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,16,17) |
InChI Key |
TVTHUHDKKKOYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
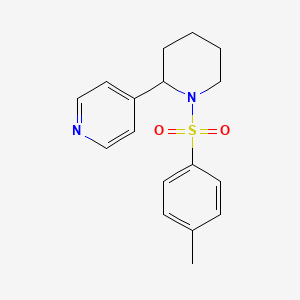
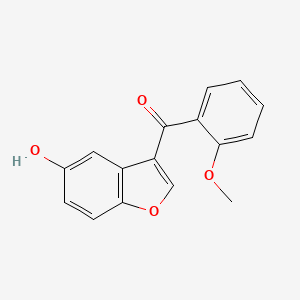
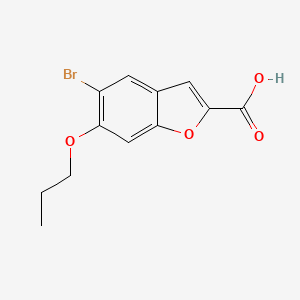

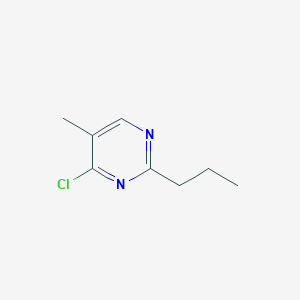
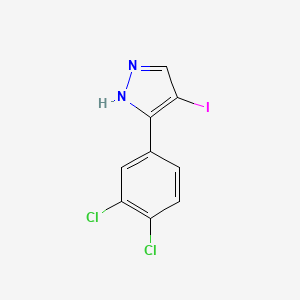
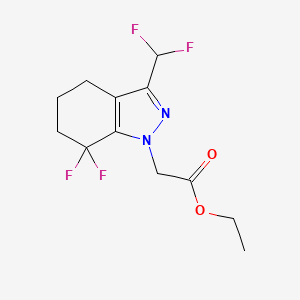


![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
